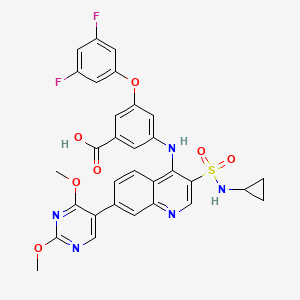
GSK2837808A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK2837808A is a potent and selective lactate dehydrogenase A (LDHA) inhibitor . It has IC50 values of 2.6 nM and 43 nM for hLDHA and hLDHB, respectively .
Synthesis Analysis
The synthesis of LDHA inhibitors like GSK2837808A involves trans-esterification between aryl ester and alcohol groups . The synthesized compounds possess 2 aromatic rings and a –CF3 moiety, which contributes to LDHA inhibition .Chemical Reactions Analysis
GSK2837808A inhibits lactate production in multiple cancer cell lines including hepatocellular and breast carcinomas . Its potency does not correlate with LDHA, LDHB, or the total LDH expression levels .Wissenschaftliche Forschungsanwendungen
Inhibition of Lactate Dehydrogenase A (LDHA)
GSK2837808A is a potent and selective inhibitor of lactate dehydrogenase A (LDHA), an enzyme that plays a crucial role in the metabolism of cancer cells . It inhibits LDHA with an IC50 value of 2.6 nM, which is significantly lower than its IC50 value for LDHB (43 nM) . This selectivity makes it a valuable tool for studying the role of LDHA in cancer metabolism .
Blocking Cytosolic Glycolysis
GSK2837808A has been shown to block cytosolic glycolysis, a metabolic pathway that is often upregulated in cancer cells . By inhibiting this pathway, GSK2837808A can disrupt the energy production in cancer cells, leading to their death .
Activation of Pyruvate Kinase M2 (PKM2)
In addition to inhibiting LDHA, GSK2837808A also activates PKM2, another enzyme involved in glycolysis . The activation of PKM2 can further disrupt the metabolism of cancer cells, enhancing the anti-cancer effects of GSK2837808A .
Induction of Apoptosis
GSK2837808A has been found to induce apoptosis, a form of programmed cell death, in cancer cells . This effect is likely due to its disruption of cancer cell metabolism, leading to energy deprivation and subsequent cell death .
Reduction of Glucose Consumption
GSK2837808A can reduce glucose consumption in certain types of cancer cells . This effect is likely related to its inhibition of glycolysis, as this pathway is a major consumer of glucose in cells .
Synergistic Effects with Other Anti-Cancer Drugs
GSK2837808A has been shown to have synergistic effects with other anti-cancer drugs, such as JQ1 . The combination of GSK2837808A and JQ1 was found to inhibit the proliferation and migration of breast cancer cells more effectively than either drug alone .
Effects on Tumor Microenvironment
By inhibiting LDHA and blocking glycolysis, GSK2837808A can alter the tumor microenvironment, making it less conducive to cancer growth . This effect could potentially enhance the efficacy of other anti-cancer treatments .
Potential Therapeutic Applications in Cancer Treatment
Given its effects on cancer cell metabolism and its synergistic effects with other anti-cancer drugs, GSK2837808A has potential therapeutic applications in the treatment of cancer . However, further research is needed to fully understand its mechanisms of action and to evaluate its safety and efficacy in clinical settings .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[[3-(cyclopropylsulfamoyl)-7-(2,4-dimethoxypyrimidin-5-yl)quinolin-4-yl]amino]-5-(3,5-difluorophenoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25F2N5O7S/c1-43-29-25(14-35-31(37-29)44-2)16-3-6-24-26(9-16)34-15-27(46(41,42)38-20-4-5-20)28(24)36-21-7-17(30(39)40)8-22(13-21)45-23-11-18(32)10-19(33)12-23/h3,6-15,20,38H,4-5H2,1-2H3,(H,34,36)(H,39,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBCPMYJIARMGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C2=CC3=NC=C(C(=C3C=C2)NC4=CC(=CC(=C4)C(=O)O)OC5=CC(=CC(=C5)F)F)S(=O)(=O)NC6CC6)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25F2N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[3-[(Cyclopropylamino)sulfonyl]-7-(2,4-dimethoxy-5-pyrimidinyl)-4-quinolinyl]amino]-5-(3,5-difluorophenoxy)-benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

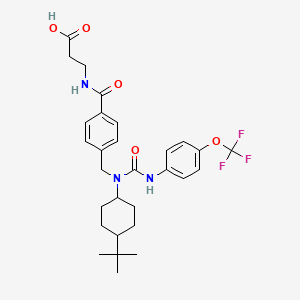

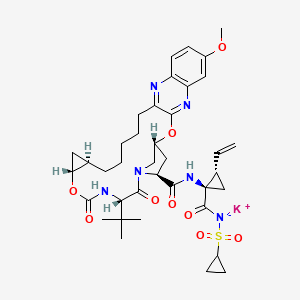
![(4-Difluoromethoxy-3-pyridin-2-ylethynyl-phenyl)-(5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-methanone](/img/structure/B607731.png)
![methyl 3-chloro-2-(2-{1-[(2-ethoxyphenyl)methyl]-1H-imidazol-2-yl}ethyl)-4,6-dihydroxybenzoate](/img/structure/B607732.png)


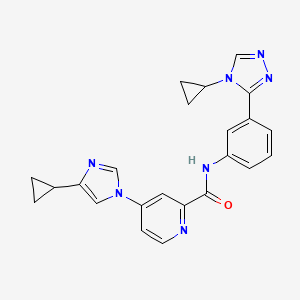
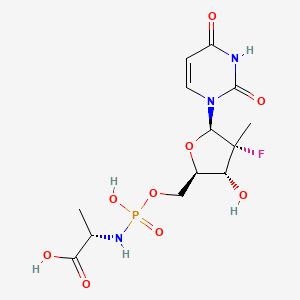
![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)
![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)
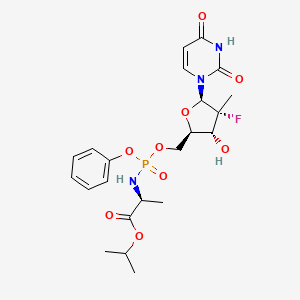
methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)
